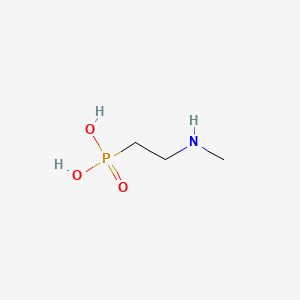

2-(methylamino)ethylphosphonic acid

Description

Context of Phosphonic Acids and Aminophosphonates in Chemical and Biological Sciences

Phosphonic acids and their derivatives, particularly aminophosphonates, are a significant class of organophosphorus compounds that have garnered substantial interest in both chemical and biological sciences. nih.govwiley.com These compounds are structural analogues of naturally occurring phosphates and amino acids. nih.govtandfonline.com A key feature of phosphonates is the presence of a stable carbon-phosphorus (C-P) bond, which replaces the more labile phosphorus-oxygen (P-O) bond found in phosphates. nih.govnih.gov This inherent stability against chemical and enzymatic hydrolysis makes them valuable tools in various scientific applications. nih.govnih.gov

In the biological realm, aminophosphonates can act as antagonists of amino acids, thereby inhibiting enzymes involved in amino acid metabolism and influencing a cell's physiological activities. tandfonline.comwikipedia.org This has led to their exploration as potential antibacterial, plant growth regulatory, and neuromodulatory agents. tandfonline.comwikipedia.org Their ability to mimic the transition state of substrate hydrolysis or to act as competitive inhibitors for enzymes that interact with phosphates or amino acids has made them crucial in drug design and development. nih.govresearchgate.net For instance, they have been investigated as inhibitors for a range of enzymes, including HIV protease and renin. nih.govresearchgate.net

From a chemical perspective, the synthesis of aminophosphonates has been an active area of research, with methods like the Kabachnik-Fields and Pudovik reactions being prominent. nih.govwikipedia.org The development of stereoselective synthetic methods is of particular importance due to the often stereospecific nature of biological interactions. nih.gov Furthermore, aminophosphonates serve as versatile ligands, forming stable complexes with various metal ions, some of which have found applications in medicine. wikipedia.org Their utility also extends to industrial applications, such as corrosion inhibitors and fire retardants. researchgate.net

Significance and Historical Overview of 2-(Methylamino)ethylphosphonic Acid Research

This compound, also known as N-methylciliatine, is a derivative of 2-aminoethylphosphonic acid (AEP), a naturally occurring phosphonate (B1237965). lookchem.com The initial discovery of aminophosphonic acids in natural sources dates back several decades, sparking interest in their chemistry and biological functions. researchgate.net Research into this compound is part of a broader investigation into N-substituted derivatives of AEP to understand structure-activity relationships and to develop new compounds with specific biological or chemical properties.

A straightforward synthesis for this compound involves the reaction of 2-chloroethylphosphonic acid with methylamine (B109427) in a dilute alkaline solution. The use of a potassium iodide catalyst has been shown to significantly improve the yield of this reaction. lookchem.com While detailed historical research specifically on this compound is not extensively documented in readily available literature, its study is intrinsically linked to the wider field of aminophosphonates. The significance of this compound lies in its potential to act as a bioisostere for natural compounds and as a building block for more complex molecules. Its structural simplicity makes it an interesting candidate for fundamental studies on the physicochemical and biological properties of N-alkylated aminophosphonates.

Structural Analogy and Bioisosterism with Naturally Occurring Compounds

The concept of bioisosterism, where one functional group is replaced by another with similar physical and chemical properties, is a cornerstone of medicinal chemistry. drugdesign.org Phosphonic acids are well-established bioisosteres of carboxylic acids and phosphates. nih.govresearchgate.net The phosphonate group in this compound is structurally similar to a carboxylate group but with a tetrahedral geometry and different electronic properties. This substitution can lead to compounds with altered binding affinities for biological targets and improved stability against metabolic degradation. nih.gov

Specifically, this compound can be considered a structural analogue of naturally occurring amino acids like β-alanine, where the carboxylic acid group is replaced by a phosphonic acid moiety. This analogy suggests that it could potentially interact with biological systems that recognize and process β-alanine or similar structures. The replacement of the labile P-O bond in phosphates with the robust P-C bond in phosphonates makes them stable mimics of phosphate (B84403) esters and anhydrides. nih.govnih.gov This stability is a key reason for their use in designing enzyme inhibitors, as they can bind to the active site without being cleaved. nih.gov The study of such analogues provides valuable insights into enzyme mechanisms and can lead to the development of potent therapeutic agents. tandfonline.comresearchgate.net

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(methylamino)ethylphosphonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H10NO3P/c1-4-2-3-8(5,6)7/h4H,2-3H2,1H3,(H2,5,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMMKKNKMHUQJAW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCCP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H10NO3P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20299959 | |

| Record name | [2-(methylamino)ethyl]phosphonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20299959 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14596-55-5 | |

| Record name | Phosphonic acid, [2-(methylamino)ethyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14596-55-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 133872 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014596555 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC133872 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=133872 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | [2-(methylamino)ethyl]phosphonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20299959 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Synthesis and Derivatization Strategies

Established Synthetic Methodologies

The creation of the 2-(methylamino)ethylphosphonic acid backbone relies on foundational reactions in organophosphorus chemistry, including classic named reactions and versatile substitution methods.

Michaelis-Arbuzov Type Reactions

The Michaelis-Arbuzov reaction is a cornerstone for the synthesis of phosphonates, involving the reaction of a trivalent phosphorus ester with an alkyl halide to create a pentavalent phosphorus species. wikipedia.org Discovered by August Michaelis in 1898 and further developed by Aleksandr Arbuzov, this reaction is widely used to form P-C bonds. wikipedia.orgnih.gov The general mechanism begins with the nucleophilic attack of a trialkyl phosphite (B83602) on an alkyl halide, which forms a phosphonium (B103445) salt intermediate. wikipedia.orgorganic-chemistry.org This intermediate then undergoes dealkylation, typically via attack by the displaced halide ion, to yield the final dialkyl alkylphosphonate. organic-chemistry.org

While direct synthesis of this compound via this method is less commonly detailed, the reaction is fundamental to creating precursors. A relevant application is the synthesis of 1-(N-acylamino)alkylphosphonic acid esters, which are structural analogs. mdpi.com This approach can start from N-acyl-α-amino acids, which are converted into 1-(N-acylamino)alkylphosphonium salts. mdpi.com These salts then serve as attractive precursors that undergo a Michaelis-Arbuzov-type reaction to yield the desired aminophosphonate esters. mdpi.com The versatility of this reaction has been expanded through various modifications, including the use of Lewis acid catalysts and microwave-assisted conditions to improve reaction efficiency. nih.govresearchgate.net

Alkylation and Nucleophilic Substitution Approaches (e.g., from 2-chloroethylamine (B1212225) or 2-bromoethylphosphonate)

Nucleophilic substitution provides a direct and efficient route to this compound. One of the most effective methods involves the reaction of 2-chloroethylphosphonic acid with methylamine (B109427) in a dilute alkaline solution. lookchem.com This one-step synthesis is significantly enhanced by the addition of a catalytic amount of potassium iodide (KI), which boosts the yield from approximately 35-49% to an impressive 78-88%. lookchem.com

Another common strategy employs diethyl 2-bromoethylphosphonate as the starting material. sigmaaldrich.comnih.gov In this approach, the bromine atom serves as a good leaving group, readily displaced by a nucleophile. The reaction proceeds via the nucleophilic attack of methylamine on the carbon atom bonded to bromine in the diethyl 2-bromoethylphosphonate molecule. This substitution reaction forms diethyl 2-(N-methylamino)ethylphosphonate. lookchem.com Subsequent hydrolysis of the resulting diethyl ester, for instance by heating with hydrogen bromide, cleaves the ethyl groups to yield the final this compound. lookchem.com

Modified Mannich Reactions and Multi-component Condensations

The Mannich reaction and its phosphorus-centric variant, the phospha-Mannich reaction, represent a powerful class of multi-component condensations for synthesizing aminophosphonates. orientjchem.orgnih.gov The classical Mannich reaction involves the aminoalkylation of an acidic proton located on a carbon atom, using formaldehyde (B43269) and a primary or secondary amine. nih.govresearchgate.net

In the context of phosphonate (B1237965) synthesis, the phospha-Mannich reaction is particularly relevant. researchgate.net This reaction involves the condensation of an amine, a carbonyl compound (like an aldehyde), and a P(O)-H compound, such as a dialkyl phosphite. nih.gov The mechanism typically begins with the formation of an imine or iminium ion from the amine and aldehyde, which is then attacked by the nucleophilic phosphorus species to form a P(O)-C-N linkage. orientjchem.orgresearchgate.net These three-component reactions are highly convergent, allowing for the construction of complex molecules in a single step. nih.gov While the reaction can be performed with preformed imines, the one-pot, three-component approach is often favored for its efficiency. orientjchem.org

Stereoselective and Asymmetric Synthesis

Achieving stereocontrol is critical for producing enantiomerically pure aminophosphonic acids, which often exhibit distinct biological activities. nih.gov Several asymmetric strategies have been developed to synthesize these chiral molecules.

One prominent method is the asymmetric transfer hydrogenation (ATH) of α-oxo-phosphonates. researchgate.net This process uses a chiral catalyst to stereoselectively reduce the ketone group, yielding highly enantioenriched α-hydroxyphosphonates. These chiral building blocks can then be converted into the desired α-aminophosphonic acids. researchgate.net

Another powerful approach involves enantioselective organocatalysis. mdpi.comnih.gov This strategy utilizes chiral catalysts, such as those derived from Cinchona alkaloids, to direct the stereochemical outcome of the reaction. mdpi.com For example, the α-amidoalkylation of dimethyl phosphite with 1-(N-acylamino)alkylphosphonium salts can be performed in the presence of a chiral phase-transfer catalyst to produce α-aminophosphonates with high enantiomeric excess. mdpi.comnih.gov The reaction conditions, including the choice of base and temperature, are optimized to maximize both chemical yield and enantioselectivity. mdpi.com

Furthermore, asymmetric synthesis can be achieved by using chiral starting materials. For instance, enantiomerically pure phosphonic analogues of amino acids have been prepared starting from N-protected α-amino acids or their derivatives, ensuring the stereochemical integrity is transferred from the precursor to the final product. researchgate.net

Synthesis of N-Methylated and Other Derivatives

The synthetic methodologies used for this compound can be extended to prepare a range of its N-substituted analogs, including the N,N-dimethyl and N,N,N-trimethyl derivatives.

Preparation of N-Substituted Analogs (e.g., N,N-dimethyl, N,N,N-trimethyl)

The synthesis of N-substituted analogs of 2-aminoethylphosphonic acid is readily achieved by modifying the amine component in the synthetic routes. The nucleophilic substitution and Mannich-type reactions are particularly amenable to this variation.

For the preparation of N,N-dimethyl-2-aminoethylphosphonic acid , dimethylamine (B145610) is used in place of methylamine. In an alkylation approach, dimethylamine can react with a substrate like diethyl 2-bromoethylphosphonate to yield the corresponding N,N-dimethylated phosphonate ester, which is then hydrolyzed. Similarly, in a phospha-Mannich reaction, dimethylamine can be used as the amine component in the three-component condensation. orientjchem.org

The synthesis of N,N,N-trimethyl-2-aminoethylphosphonate , a quaternary ammonium (B1175870) compound, can be envisioned through exhaustive alkylation of 2-aminoethylphosphonic acid or by using trimethylamine (B31210) in a nucleophilic substitution reaction. nih.gov This zwitterionic compound represents the fully methylated analog at the nitrogen atom. nih.gov

The table below outlines the synthetic approaches for these N-methylated derivatives.

Table 1: Comparison of Synthetic Methodologies for 2-(aminoethyl)phosphonic Acid Analogs

| Synthetic Methodology | Starting Materials (General) | Key Features |

|---|---|---|

| Michaelis-Arbuzov Reaction | Trialkyl phosphite, Alkyl halide | Forms a stable P-C bond; versatile for creating phosphonate precursors. wikipedia.orgorganic-chemistry.org |

| Alkylation/Nucleophilic Substitution | 2-haloethylphosphonic acid/ester, Amine (e.g., methylamine) | Direct and often high-yield route; can be catalyzed (e.g., with KI) for improved efficiency. lookchem.com |

| Modified Mannich Reaction | Aldehyde, Amine, Dialkyl phosphite | A three-component condensation that efficiently forms a P(O)-C-N linkage in a single step. orientjchem.orgresearchgate.net |

Table 2: Synthesis of N-Methylated Derivatives of 2-Aminoethylphosphonic Acid

| Target Compound | Amine Reactant | General Synthetic Approach |

|---|---|---|

| This compound | Methylamine | Nucleophilic substitution on 2-haloethylphosphonic acid. lookchem.com |

| N,N-dimethyl-2-aminoethylphosphonic acid | Dimethylamine | Phospha-Mannich reaction or nucleophilic substitution. orientjchem.org |

| N,N,N-trimethyl-2-aminoethylphosphonate | Trimethylamine | Nucleophilic substitution or exhaustive alkylation. nih.gov |

Table 3: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 2-aminoethylphosphonic acid |

| 2-chloroethylphosphonic acid |

| Diethyl 2-bromoethylphosphonate |

| Diethyl 2-(N-methylamino)ethylphosphonate |

| N,N-dimethyl-2-aminoethylphosphonic acid |

| N,N,N-trimethyl-2-aminoethylphosphonate |

| 1-(N-acylamino)alkylphosphonic acid ester |

| 1-(N-acylamino)alkylphosphonium salt |

| α-oxo-phosphonate |

| α-hydroxyphosphonate |

| Trialkyl phosphite |

| Potassium iodide |

| Methylamine |

| Dimethylamine |

| Trimethylamine |

| Formaldehyde |

| Hydrogen bromide |

Advancements in the Synthesis and Derivatization of this compound

The synthesis and functionalization of this compound, a notable organophosphorus compound, are critical areas of research, particularly for its application in creating more complex molecular structures. Scientists are exploring various synthetic routes, including those that adhere to the principles of green chemistry to ensure environmental sustainability.

The preparation of this compound can be achieved through several synthetic pathways. One established method involves the reaction of 2-chloroethylphosphonic acid with methylamine in a dilute alkaline solution. The efficiency of this reaction is significantly enhanced by the use of potassium iodide as a catalyst, which can increase the yield to between 78.2% and 88.0%, a substantial improvement over the 35.6% to 48.6% yield observed without the catalyst. Another synthetic route starts from diethyl 2-(N-methylamino)ethylphosphonate, which is then hydrolyzed to produce the final acid.

Incorporation into Complex Molecular Architectures (e.g., phosphonopeptides)

The integration of this compound into larger, more complex molecules like phosphonopeptides is a key area of its application. Phosphonopeptides are analogues of natural peptides where an amino acid residue is replaced by an aminoalkylphosphonic acid. This substitution can impart unique biological properties.

While specific literature detailing the direct incorporation of this compound into phosphonopeptides is not abundant, the general strategies for phosphonopeptide synthesis are well-established and can be adapted. These methods typically involve the coupling of a protected amino acid or peptide with a protected aminoalkylphosphonic acid. nih.govbeilstein-journals.orgresearchgate.net

A common approach is the phosphonylation of amino or peptide esters using alkyl N-protected aminoalkylphosphonochloridates. nih.gov These reactive intermediates are often prepared by chlorinating the corresponding dialkyl phosphonates or phosphonic monoesters. nih.gov Various coupling reagents, such as N,N'-dicyclohexylcarbodiimide (DCC), N,N'-diisopropylcarbodiimide (DIC), and diphenylphosphoryl azide (B81097) (DPPA), are employed to facilitate the formation of the phosphonamidate bond. nih.gov

For instance, a study on the synthesis of phosphonopeptide derivatives with antimicrobial activity utilized a general peptide coupling method to link a protected amino acid to diethyl 1-aminoethylphosphonate. nih.gov Although this example does not use the N-methylated analogue, the methodology is relevant. The synthesis of N-methyl-rich peptides often requires specialized coupling reagents like (7-azabenzotriazol-1-yloxy)-tris(pyrrolidino)phosphonium hexafluorophosphate (B91526) (PyAOP) or PyBOP/1-hydroxy-7-azabenzotriazole (HOAt) to overcome the steric hindrance of the N-methyl group. nih.gov

The following table outlines common coupling reagents used in peptide synthesis that could be applicable for incorporating this compound into phosphonopeptides.

| Coupling Reagent | Description |

| DCC (N,N'-dicyclohexylcarbodiimide) | A widely used carbodiimide (B86325) for forming amide and ester bonds. |

| DIC (N,N'-diisopropylcarbodiimide) | A liquid carbodiimide that can be easier to handle than DCC. |

| DPPA (Diphenylphosphoryl azide) | Used for peptide bond formation and can also be used for the synthesis of phosphonamidates. |

| PyBOP/HOAt | A phosphonium-based reagent often used for difficult couplings, including those involving sterically hindered amino acids. |

| HATU | An aminium-based coupling reagent known for its high efficiency and low racemization. |

| PyAOP | A phosphonium salt-based reagent particularly effective for coupling N-methylated amino acids. nih.gov |

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of this compound aims to reduce the environmental impact of its production. This involves the use of less hazardous solvents, renewable starting materials, and more energy-efficient reaction conditions.

While specific studies focusing on the green synthesis of this compound are limited, general green chemistry approaches in organic and peptide synthesis are well-documented and can be applied.

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in green chemistry, often leading to significantly reduced reaction times, higher yields, and cleaner reactions compared to conventional heating methods. nih.govresearchgate.net The use of microwaves can accelerate various organic reactions, including the synthesis of α-aminophosphonates. researchgate.net For example, the Kabachnik–Fields condensation, a three-component reaction to form α-aminophosphonates, can be efficiently carried out under microwave irradiation. researchgate.net While a specific protocol for the microwave-assisted synthesis of this compound is not detailed in the available literature, this technique holds promise for a more environmentally friendly production method.

Aqueous Media and Biocatalysis: Performing synthetic reactions in water instead of organic solvents is a cornerstone of green chemistry. rsc.org The development of water-dispersible reactants and catalysts can facilitate organic solvent-free peptide synthesis. rsc.org Furthermore, the use of biocatalysts, such as enzymes, offers a highly selective and environmentally benign alternative to traditional chemical catalysts. mdpi.comresearchgate.net Enzymes can operate under mild conditions of temperature and pH in aqueous environments, reducing energy consumption and the formation of hazardous byproducts. mdpi.comresearchgate.net The application of biocatalysis for the synthesis of aminophosphonic acids is an area of active research, with the potential to provide sustainable manufacturing routes.

The table below summarizes some green chemistry approaches that could be applied to the synthesis of this compound.

| Green Chemistry Approach | Principle | Potential Application in Synthesis |

| Microwave-Assisted Synthesis | Use of microwave energy to accelerate reactions. | Faster synthesis of the phosphonate precursor or the final acid with reduced energy consumption. nih.govresearchgate.net |

| Use of Aqueous Media | Replacing organic solvents with water. | Performing the reaction of 2-chloroethylphosphonic acid and methylamine in water to reduce solvent waste. rsc.org |

| Biocatalysis | Employing enzymes as catalysts. | Enzymatic synthesis could offer high selectivity and mild reaction conditions, reducing byproducts and energy use. mdpi.comresearchgate.net |

| Catalyst Recycling | Using catalysts that can be easily recovered and reused. | Development of heterogeneous or water-soluble catalysts for easier separation and reuse. |

Advanced Structural Characterization and Computational Analysis

Spectroscopic Elucidation of Molecular Structure

Spectroscopic methods are indispensable for probing the connectivity and environment of atoms within a molecule. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR), Raman spectroscopy, and Mass Spectrometry (MS) each offer unique insights into the structure of 2-(methylamino)ethylphosphonic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C, ³¹P)

NMR spectroscopy is a powerful tool for defining the structure of a molecule in solution by mapping the chemical environments of specific nuclei.

¹H NMR: In the proton NMR spectrum of aminophosphonates, the protons on the carbon backbone and the amine group provide characteristic signals. For this compound, one would expect to see signals corresponding to the methyl group (N-CH₃), the methylene (B1212753) group adjacent to the nitrogen (C-CH₂-N), and the methylene group adjacent to the phosphorus atom (P-CH₂-C). The chemical shifts and coupling patterns, particularly the coupling between protons and the phosphorus nucleus (H-P coupling), are diagnostic. Two-dimensional (2D) ¹H–³¹P NMR can be particularly useful for identifying endogenous phosphorus markers in complex biological samples. researchgate.net

¹³C NMR: The ¹³C NMR spectrum reveals the number of chemically distinct carbon environments. For this compound, three distinct carbon signals are expected: one for the methyl carbon, and one for each of the two ethyl carbons. The carbon atom directly bonded to the phosphorus atom will exhibit coupling to the ³¹P nucleus, resulting in a splitting of its signal. The chemical shifts are influenced by the electronegativity of the neighboring nitrogen and phosphonic acid groups.

³¹P NMR: Phosphorus-31 NMR is highly specific for observing phosphorus-containing compounds. This compound would show a characteristic signal in the ³¹P NMR spectrum, with a chemical shift indicative of an alkylphosphonic acid. The chemical shift of the phosphorus nucleus is sensitive to pH, which can be a valuable property for studying biological systems. researchgate.net For instance, methylphosphonic acid (MPA) has been utilized as an internal standard for quantitative ³¹P-NMR analysis. researchgate.net The pH sensitivity of ³¹P NMR chemical shifts has been explored for various phosphonic acid derivatives to probe subtle pH changes in biological environments. researchgate.net

Table 1: Predicted NMR Data for Related Phosphonic Acids This table presents predicted data for analogous compounds to infer spectral characteristics for this compound.

| Compound | Nucleus | Predicted Chemical Shift (ppm) | Source |

|---|---|---|---|

| Methylphosphonic acid | ¹H | (1D, 500 MHz, D₂O) | hmdb.ca |

| Methylphosphonic acid | ¹H | (1D, 1000 MHz, D₂O) | hmdb.ca |

| Methylenediphosphonic acid | ¹H | 2.527 (in D₂O, J(B,P-31)=20.8Hz) | chemicalbook.com |

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy techniques like IR and Raman are used to identify the functional groups present in a molecule.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show characteristic absorption bands. These include broad O-H stretching vibrations from the phosphonic acid group, N-H stretching from the secondary amine, C-H stretching from the ethyl and methyl groups, and a strong P=O stretching band. The P-O-H group also gives rise to characteristic deformation bands. nih.govrsc.org The spectra can be interpreted by assuming the molecule exists in a dipolar ionic (zwitterionic) form. nih.gov

Raman Spectroscopy: Raman spectroscopy, which relies on the scattering of light, provides complementary information to IR spectroscopy. mdpi.com The P=O stretching vibration typically gives a strong and easily identifiable Raman signal. Symmetric vibrations, which may be weak in the IR spectrum, are often strong in the Raman spectrum. Studies on related compounds like phosphatidylethanolamine (B1630911) have utilized both IR and Raman spectroscopy to assign vibrational modes. nih.gov

Mass Spectrometry (MS) for Fragmentation Analysis

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of its molecular weight and structural features.

Molecular Ion Peak: In electron ionization (EI) MS, the molecular ion peak for an amine-containing compound is expected to be an odd number, which holds true for this compound (C₃H₁₀NO₃P, molecular weight 139.09 g/mol ). cymitquimica.comlookchem.comlibretexts.org

Fragmentation Pattern: The fragmentation of this compound would be dictated by its functional groups. Alpha-cleavage is a dominant fragmentation pathway for aliphatic amines, which would involve the cleavage of the C-C bond adjacent to the nitrogen atom. libretexts.org For carboxylic acids, a common fragmentation is the loss of OH (mass 17) or COOH (mass 45). libretexts.org By analogy, the phosphonic acid group would likely undergo characteristic losses. Electrospray ionization (ESI) coupled with tandem mass spectrometry (MS/MS) is a powerful technique for detailed structural elucidation by analyzing fragmentation reactions in the gas phase. rsc.org

Solid-State Structural Investigations

While spectroscopic methods reveal the structure in solution or the gas phase, X-ray crystallography provides the definitive atomic arrangement in the solid state.

X-Ray Crystallography of this compound and Its Complexes

X-ray crystallography involves diffracting X-rays through a single crystal of a compound to determine the precise positions of atoms in the crystal lattice. worktribe.com This technique can reveal detailed information about bond lengths, bond angles, and intermolecular interactions such as hydrogen bonding.

Computational Chemistry and Molecular Modeling

Computational methods complement experimental data by providing theoretical insights into molecular structure, properties, and reactivity.

Computed Properties: Various molecular descriptors for this compound have been calculated. These include parameters like the octanol-water partition coefficient (XLogP3), which is predicted to be -4.3, indicating high water solubility. lookchem.com Other computed properties include the number of hydrogen bond donors (3) and acceptors (4), and a topological polar surface area, which are important for understanding its potential interactions. lookchem.com

Molecular Modeling: Quantum mechanical calculations, such as Density Functional Theory (DFT), can be used to predict geometries, vibrational frequencies (to aid in the interpretation of IR and Raman spectra), and NMR chemical shifts. Such calculations have been applied to understand the reaction mechanisms of enzymes that catabolize organophosphonates, such as 2-amino-ethylphosphonic acid. researchgate.net These computational approaches provide a deeper understanding of the electronic structure and reactivity that govern the chemical behavior of this compound.

Table 2: Computed Properties for this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₃H₁₀NO₃P | cymitquimica.comlookchem.com |

| Molecular Weight | 139.09 g/mol | cymitquimica.comlookchem.com |

| Exact Mass | 139.03983018 Da | lookchem.com |

| XLogP3 | -4.3 | lookchem.com |

| Hydrogen Bond Donor Count | 3 | lookchem.com |

| Hydrogen Bond Acceptor Count | 4 | lookchem.com |

| Rotatable Bond Count | 3 | lookchem.com |

| Complexity | 98.7 | lookchem.com |

Quantum Chemical Calculations (e.g., DFT for electronic structure)

Quantum chemical calculations are instrumental in predicting the electronic structure of molecules, offering insights into their stability, reactivity, and spectroscopic properties. Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of many-body systems by focusing on the electron density rather than the complex many-electron wavefunction. ijcce.ac.ir

For a molecule like this compound, DFT calculations would typically be employed to determine various electronic properties. These calculations, while not specifically reported for this compound in widespread literature, would follow a standard protocol. A suitable functional (e.g., B3LYP) and basis set (e.g., 6-31G*) would be selected to perform geometry optimization, finding the lowest energy conformation of the molecule. researchgate.net

From these calculations, a range of electronic descriptors can be obtained. The table below illustrates the types of data that would be generated from such a study.

| Electronic Property | Description | Significance for this compound |

| HOMO-LUMO Gap | The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). | Indicates the chemical reactivity and kinetic stability of the molecule. A larger gap suggests higher stability. |

| Molecular Electrostatic Potential (MEP) | A map of the electrostatic potential on the electron density surface of the molecule. | Reveals the regions of positive and negative charge, which are crucial for understanding intermolecular interactions and sites susceptible to electrophilic or nucleophilic attack. |

| Atomic Charges | The distribution of electron charge among the atoms in the molecule. | Helps in understanding the polarity of bonds and the overall charge distribution, which influences how the molecule interacts with its environment. |

| Dipole Moment | A measure of the overall polarity of the molecule. | Provides insight into the molecule's interaction with polar solvents and external electric fields. |

Conformational Analysis and Dynamics Simulations

The flexibility of the ethyl chain in this compound allows it to adopt various spatial arrangements, or conformations. Conformational analysis is the study of the different conformations of a molecule and their relative energies. This is crucial as the biological activity and physical properties of a molecule are often dependent on its preferred conformation.

Conformational analysis of this compound would involve systematically rotating the single bonds in the molecule to identify all possible low-energy conformers. The relative energies of these conformers would then be calculated using quantum mechanical methods to determine the most stable structures.

To further understand the dynamic behavior of the molecule, Molecular Dynamics (MD) simulations would be employed. MD simulations model the movement of atoms and molecules over time, providing a detailed picture of the conformational landscape and how it is explored under specific conditions (e.g., in a solvent). mdpi.com

A typical MD simulation for this compound would involve the following steps:

System Setup: A simulation box would be created containing one or more molecules of this compound, along with solvent molecules (e.g., water) to mimic a realistic environment.

Energy Minimization: The initial system would be subjected to energy minimization to remove any unfavorable steric clashes.

Equilibration: The system would be gradually heated and equilibrated to the desired temperature and pressure.

Production Run: A long simulation would be run to collect data on the molecule's trajectory.

Analysis of the MD trajectory would reveal important information about the conformational preferences, flexibility of different parts of the molecule, and the timescale of conformational changes.

Prediction of Molecular Interactions and Binding Affinities

Understanding how this compound interacts with other molecules, particularly biological macromolecules like proteins, is key to elucidating its potential biological roles. Computational methods such as molecular docking and binding free energy calculations are used to predict these interactions and the strength of binding.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov If a target protein for this compound were identified, docking studies could predict the most likely binding pose within the protein's active site. This would involve:

Preparation of the Ligand and Receptor: Creating 3D structures of both this compound (the ligand) and the target protein (the receptor).

Docking Simulation: Using a docking program to explore various binding modes and score them based on their predicted binding affinity.

The results of a docking study would provide a ranked list of possible binding poses, along with an estimation of the binding energy. The table below shows a hypothetical output from a docking study.

| Binding Pose | Predicted Binding Energy (kcal/mol) | Key Interacting Residues |

| 1 | -8.5 | Arg120, Asp25, Tyr99 |

| 2 | -7.9 | Ser121, Gln54 |

| 3 | -7.2 | His200 |

Following docking, more rigorous methods like binding free energy calculations (e.g., MM/PBSA or MM/GBSA) could be performed on the most promising poses to obtain a more accurate estimate of the binding affinity. These methods combine molecular mechanics energies with continuum solvation models to calculate the free energy of binding.

While specific studies on the molecular interactions and binding affinities of this compound are not prevalent in the reviewed literature, these computational approaches provide a powerful virtual screening tool to identify potential biological targets and understand the molecular basis of its activity.

Biochemical Roles and Enzymatic Metabolism in Non Human Systems

Natural Occurrence and Biosynthesis in Microorganisms and Lower Eukaryotes

While not as universally recognized as its non-methylated precursor, 2-aminoethylphosphonate (AEP), 2-(methylamino)ethylphosphonic acid holds a significant place in the biochemistry of select organisms, particularly within marine ecosystems. Its presence is a testament to the diverse strategies employed by life to utilize phosphorus, an essential element.

Identification in Marine Invertebrates (e.g., Sea Anemones)

The first identifications of aminophosphonates marked a significant discovery, revealing that life could form stable carbon-phosphorus (C-P) bonds. Research has confirmed the presence of this compound itself within the proteinaceous residues of the sea anemone Anthopleura xanthogrammica. nih.govacs.org Its non-methylated parent compound, AEP, has also been isolated from the insoluble proteins of the sea anemone Metridium dianthus, where it constituted 1.1% of the hydrolysate by yield. nih.gov

These compounds are not merely free-floating metabolites but are often integrated into larger, more complex molecules. In many marine invertebrates, including mollusks and cnidarians, the AEP backbone is a key component of certain sphingolipids, most notably ceramide 2-aminoethylphosphonate (CAEP). nih.govnih.gov These phosphonolipids can be highly abundant; for instance, in the sea anemone Tealia felina, up to 50% of the organism's total phosphorus can be in the form of phosphonolipids and other phosphonate-containing macromolecules. nih.gov The presence of the N-methylated form suggests that further enzymatic modification of AEP is a feature of the metabolic pathways in these organisms.

Biosynthetic Pathways and Precursors in Prokaryotes (e.g., from phosphonic acid or glucose in Tetrahymena)

The biosynthesis of the core 2-aminoethylphosphonate (AEP) structure is a well-established three-step pathway that serves as the foundation for derivatives like its N-methylated form. nih.govresearchgate.net This pathway begins with a key metabolite from glycolysis:

Phosphoenolpyruvate (B93156) (PEP) to Phosphonopyruvate (B1221233) (PnPy): The pathway initiates with the intramolecular rearrangement of PEP, catalyzed by the enzyme PEP phosphomutase . This reaction is crucial as it establishes the characteristic C-P bond of all phosphonates. nih.govnih.gov

Phosphonopyruvate (PnPy) to Phosphonoacetaldehyde (B103672) (PnAA): The resulting PnPy is then decarboxylated by phosphonopyruvate decarboxylase to yield phosphonoacetaldehyde. nih.govnih.gov

Phosphonoacetaldehyde (PnAA) to 2-Aminoethylphosphonate (AEP): The final step involves a transamination reaction where an amino group is added to PnAA. This is catalyzed by AEP transaminase , which often uses an amino acid like alanine (B10760859) as the amino group donor, converting PnAA into AEP. nih.govwikipedia.org

Studies in the protozoan Tetrahymena have been instrumental in elucidating this pathway, demonstrating the conversion of precursors derived from glucose into AEP. nih.govnih.gov The formation of this compound would then occur via a subsequent N-methylation step, where a methyl group is transferred to the primary amine of AEP, a common type of biological modification.

Enzymatic Transformations and Metabolic Pathways

The stability of the C-P bond presents a significant biochemical challenge. Organisms that utilize phosphonates as a phosphorus source have evolved sophisticated enzymatic systems to break this bond and metabolize these compounds.

Carbon-Phosphorus (C-P) Bond Cleavage Enzymes (e.g., Phosphonatases, C-P Lyase System, Phosphonoacetaldehyde hydrolase)

The catabolism of aminophosphonates ultimately requires the cleavage of the C-P bond to release inorganic phosphate (B84403). This is accomplished by several types of enzymes.

A primary enzyme in this process is phosphonoacetaldehyde hydrolase , also known as phosphonatase. acs.orgwikipedia.org This enzyme acts on phosphonoacetaldehyde (PnAA), an intermediate in the degradation of both AEP and this compound. acs.org Phosphonatase catalyzes the hydrolysis of PnAA into acetaldehyde (B116499) and inorganic phosphate. nih.gov The catalytic mechanism is complex, involving the formation of a Schiff base intermediate with a lysine (B10760008) residue in the enzyme's active site. acs.orgnih.gov

For other phosphonates, particularly under conditions of phosphate starvation, some bacteria employ a large, multi-protein complex known as the C-P Lyase system . This system can cleave a wide range of phosphonates without first requiring the modification of the organic part of the molecule.

Table 1: Key Enzymes in the Metabolism of this compound and Related Phosphonates

| Enzyme | Abbreviation / Other Names | Function | Organism Examples |

| FAD-dependent Oxidoreductase | PbfC, PbfD | Oxidative deamination of 2-(methylamino)ethylphosphonate to phosphonoacetaldehyde. | Vibrio splendidus |

| 2-aminoethylphosphonate-pyruvate transaminase | PhnW, AEPT | Transamination of 2-aminoethylphosphonate to phosphonoacetaldehyde. | Salmonella enterica, Pseudomonas aeruginosa |

| Phosphonoacetaldehyde hydrolase | Phosphonatase, PhnX | Hydrolytic cleavage of the C-P bond in phosphonoacetaldehyde to yield acetaldehyde and inorganic phosphate. | Bacillus cereus, Salmonella typhimurium |

| PEP phosphomutase | Ppm | Rearrangement of phosphoenolpyruvate (PEP) to form phosphonopyruvate (PnPy), creating the C-P bond. | Tetrahymena pyriformis, various bacteria |

| Phosphonopyruvate decarboxylase | Ppd | Decarboxylation of phosphonopyruvate (PnPy) to form phosphonoacetaldehyde (PnAA). | Tetrahymena pyriformis, Bacteroides fragilis |

Transaminases and Oxidoreductases Involved in Catabolism (e.g., PhnW, FAD-dependent oxidoreductases)

The initial steps in the breakdown of this compound involve enzymes that modify its amino group. Recent research has identified a group of FAD-dependent oxidoreductases that directly target N-methylated AEP. These enzymes carry out an oxidative deamination, converting this compound into phosphonoacetaldehyde (PnAA) and methylamine (B109427). This directly prepares the molecule for C-P bond cleavage by phosphonatase.

In the case of the parent compound, AEP, the most common route is via a transaminase. The enzyme PhnW , a PLP-dependent aminotransferase, converts AEP into PnAA. This reaction is a critical entry point into the central phosphonate (B1237965) degradation pathway. Interestingly, some of the FAD-dependent oxidoreductases that act on the methylated form can also process AEP, providing an alternative, oxidative route to PnAA in certain organisms.

Derivatization and Incorporation into Biological Macromolecules (e.g., ceramide 2-(methylamino)ethylphosphonate, CMP-2-aminoethylphosphonate in non-human organisms)

Beyond their role as a phosphorus source, phosphonates are integral structural components of complex lipids and glycans in some organisms. The most prominent examples are the phosphonosphingolipids.

Ceramide 2-aminoethylphosphonate (CAEP) is a phosphonate analogue of sphingomyelin (B164518) found abundantly in marine invertebrates like squid, mussels, and other mollusks. nih.govnih.gov In these molecules, the AEP moiety is attached to the ceramide base instead of phosphocholine. The presence of these unique lipids suggests they play important roles in membrane structure and function in these organisms. Dietary CAEP from marine sources has been shown to be digested and its constituent sphingoid bases absorbed, indicating a metabolic pathway for its utilization. fao.org

For its incorporation into these macromolecules, AEP must first be activated. This occurs through the formation of CMP-2-aminoethylphosphonate . This high-energy intermediate, an analogue of CDP-choline, serves as the donor of the AEP group for transfer onto lipids, catalyzed by specific synthases. genome.jp The biosynthesis of the N-methylated derivative, ceramide 2-(methylamino)ethylphosphonate, would logically follow a similar path, utilizing an activated, methylated AEP donor.

Mechanistic Studies of Enzyme-Phosphonate Interactions

The interactions between phosphonates and enzymes have been a subject of intense research, providing valuable information on enzyme mechanisms, inhibitor design, and the structural basis of molecular recognition. Although direct data for this compound is limited, studies on analogous compounds, particularly AEP, with enzymes like AEPT and others that interact with phosphonates, offer a comprehensive framework for understanding these processes.

Phosphonates are well-known for their ability to act as enzyme inhibitors, often mimicking the transition state of a catalyzed reaction. This inhibitory action can be characterized by various kinetic parameters and mechanisms, including competitive inhibition and slow-binding inhibition.

Transition State Analogs: Phosphonic acid-containing molecules are frequently designed as transition state analogs because the phosphonate group is tetrahedral, resembling the geometry of the transition states in many enzymatic reactions, particularly those involving ester or peptide hydrolysis. These analogs can bind to the active site of an enzyme with high affinity, effectively blocking the entry of the natural substrate. For instance, phosphonate and phosphonamidate analogs of peptide substrates are potent inhibitors of zinc endopeptidases like thermolysin. tandfonline.com The replacement of a scissile peptide linkage with a phosphonamidate or phosphonate ester moiety results in powerful inhibitors that act as transition state analogs. capes.gov.br

Slow-Binding Inhibition: Some phosphonate inhibitors exhibit slow-binding inhibition, a phenomenon where the initial enzyme-inhibitor complex gradually converts to a more tightly bound complex. This process is often characterized by a two-step mechanism. An initial weak binding is followed by a slower isomerization to a more stable complex. This type of inhibition has been observed with phosphinate mimics of the tetrahedral intermediate in the reaction catalyzed by fumarylacetoacetate hydrolase (FAH). researchgate.net These mimics, CEHPOBA and COPHPAA, demonstrated slow-onset, tight-binding inhibition with low Ki values. researchgate.net Similarly, certain phosphonate analogs of cyclophostin, which inhibit human acetylcholinesterase, show kinetic profiles indicating both a binding step and a subsequent slow inactivation step. nih.gov

The table below summarizes the inhibition characteristics of some phosphonate analogs.

| Inhibitor | Target Enzyme | Inhibition Mechanism | Ki Value |

| Phosphonamidate and Phosphonate Analogs | Thermolysin | Transition State Analog | Not specified |

| CEHPOBA | Fumarylacetoacetate Hydrolase | Slow-onset, Tight-binding | 41 nM |

| COPHPAA | Fumarylacetoacetate Hydrolase | Slow-onset, Tight-binding | 12 nM |

| Bicyclic Phosphonate Analog | Human Acetylcholinesterase | Binding followed by slow inactivation | IC50 of 3 µM |

The binding of phosphonate inhibitors to the active site of an enzyme is stabilized by a network of non-covalent interactions, including hydrogen bonds and coordination with metal ions.

Hydrogen Bonding: X-ray crystallography studies have revealed the critical role of hydrogen bonding in the affinity of phosphonate inhibitors. For example, in the complex of thermolysin with a phosphonamidate inhibitor, a hydrogen bond is formed between the phosphonamidate N-H group and a carbonyl group of the enzyme's backbone. tandfonline.com This specific interaction significantly contributes to the inhibitor's binding energy. tandfonline.com

Coordination to Metal Cofactors: In metalloenzymes, the phosphonate group can directly coordinate with the metal ion in the active site. In the case of 2-aminoethylphosphonate transaminase (AEPT), which utilizes a pyridoxal (B1214274) 5'-phosphate (PLP) cofactor, the amino group of AEP forms a Schiff base with the PLP. nih.gov The phosphonate moiety of the substrate is thought to interact with specific residues within the active site to ensure proper positioning for catalysis. nih.gov

Role of Key Residues: Site-directed mutagenesis studies on AEPT from Salmonella enterica have identified several key amino acid residues crucial for catalysis. Asp168, Lys194, and Arg340 were shown to be important for the enzyme's function. nih.gov Lys194 is responsible for forming the Schiff base with the PLP cofactor, a common feature in aminotransferases. nih.govnih.gov Arg340 is proposed to interact with the phosphonate group of the substrate, anchoring it in the active site. nih.gov

The three-dimensional structure of an enzyme's active site dictates its substrate specificity and catalytic mechanism. The crystal structure of AEPT provides a clear example of how an enzyme can be highly specific for its phosphonate substrate.

Active Site Architecture: The active site of AEPT is located at the interface of its two domains and contains the PLP cofactor. nih.gov Modeling studies of AEP bound in the active site suggest that the phosphonate group is accommodated in a specific pocket, with its oxygen atoms forming interactions with surrounding amino acid residues. nih.gov This precise fit is a key determinant of the enzyme's high specificity for AEP over other potential substrates. nih.gov

Conformational Changes: The binding of the substrate can induce conformational changes in the enzyme, which are often essential for catalysis. In AEPT, it is proposed that upon substrate binding, the enzyme undergoes a conformational change that brings the catalytic residues into the correct orientation for the transamination reaction to occur. nih.gov

Stereospecificity: AEPT exhibits stereospecificity, meaning it acts on a specific stereoisomer of the substrate and produces a specific stereoisomer of the product. The crystal structure and modeling studies of AEPT have helped to elucidate the structural basis for this stereospecificity, indicating that the arrangement of residues in the active site dictates the orientation of the substrate and the direction of proton transfer during the reaction. nih.gov

Analytical Methodologies for Detection and Quantification

Chromatographic Separation Techniques

Chromatography is a cornerstone for the analysis of 2-(methylamino)ethylphosphonic acid, offering high-resolution separation from complex sample components.

High-Performance Liquid Chromatography (HPLC) is a powerful tool for the analysis of non-volatile and polar compounds like this compound. The separation is typically achieved on a stationary phase, with a liquid mobile phase carrying the sample through the column. Due to the lack of a strong chromophore in this compound, direct UV detection can be challenging and may offer limited sensitivity.

Electrospray Ionization Mass Spectrometry (ESI-MS) coupled with HPLC provides a highly sensitive and specific detection method. nih.gov ESI is a soft ionization technique that converts ions in solution into gas-phase ions, making it ideal for polar molecules. When combined with tandem mass spectrometry (MS/MS), it allows for the structural confirmation and quantification of the target analyte with high confidence, even in complex matrices. nih.govrsc.org The HPLC-ESI-MS/MS method offers excellent selectivity and low detection limits, making it suitable for trace-level analysis. nih.gov

| Parameter | HPLC-UV | HPLC-ESI-MS/MS |

| Principle | Separation by chromatography, detection by UV absorbance. | Separation by chromatography, detection by mass-to-charge ratio after ionization. nih.gov |

| Specificity | Lower, susceptible to interference from co-eluting compounds with similar UV absorbance. | Higher, based on specific mass transitions of the parent and fragment ions. rsc.org |

| Sensitivity | Generally lower. | High, capable of detecting trace amounts. nih.gov |

| Application | Suitable for higher concentration samples with simpler matrices. | Ideal for complex matrices and trace-level quantification. nih.gov |

| This table summarizes and compares the key features of HPLC-UV and HPLC-ESI-MS/MS for the analysis of polar analytes. |

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly effective technique for separating and identifying volatile and thermally stable compounds. However, polar and non-volatile molecules like this compound require a chemical modification step known as derivatization prior to analysis. sigmaaldrich.com Derivatization converts the polar functional groups (amine and phosphonic acid) into less polar, more volatile derivatives, making them amenable to GC separation. jfda-online.comgcms.cz

Common derivatization approaches include silylation or methylation. researchgate.net For instance, reagents like trimethylsilyldiazomethane (B103560) can be used to convert the acidic phosphonic acid group into its corresponding methyl ester, which is more volatile and suitable for GC-MS analysis. researchgate.net Following separation on the GC column, the mass spectrometer detects the derivatized analyte, providing both quantitative data and structural information based on its mass spectrum. This method is highly sensitive and reliable for the analysis of phosphonic acids in various environmental samples. researchgate.net

| Derivatization Reagent Type | Target Functional Group | Example Reagent | Purpose |

| Alkylation | Carboxylic acids, phenols, amines, thiols | Trimethylsilyldiazomethane | Increases volatility by converting acidic protons to methyl groups. researchgate.net |

| Silylation | Alcohols, phenols, carboxylic acids, amines, thiols | N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) | Replaces active hydrogens with a nonpolar silyl (B83357) group to increase volatility and thermal stability. sigmaaldrich.com |

| Acylation | Alcohols, phenols, amines | Pentafluoropropionic anhydride (B1165640) | Improves volatility and chromatographic properties. jfda-online.com |

| This table outlines common derivatization strategies used to make polar analytes compatible with GC-MS analysis. |

Hydrophilic Interaction Liquid Chromatography (HILIC) is a variation of normal-phase liquid chromatography that is particularly well-suited for the separation of highly polar compounds that are poorly retained in reversed-phase HPLC. nih.govymcamerica.com In HILIC, a polar stationary phase (such as silica (B1680970) or a bonded phase with polar functional groups) is used with a mobile phase consisting of a high concentration of a water-miscible organic solvent, like acetonitrile (B52724), and a small amount of aqueous buffer. nih.govymcamerica.com

This technique establishes a water-enriched layer on the surface of the stationary phase, and the separation is based on the partitioning of the polar analyte between this aqueous layer and the bulk mobile phase. ymcamerica.com HILIC is effective for retaining and separating polar compounds like amino acids and phosphonates. nih.gov Coupling HILIC with tandem mass spectrometry (HILIC-MS/MS) provides a highly sensitive and selective method for the analysis of compounds like this compound in complex samples. nih.gov

| Column Type | Stationary Phase Chemistry | Primary Interaction Mechanism | Suitable Analytes |

| Unbonded Silica | Bare silica gel | Adsorption, hydrogen bonding | Polar bases, acids, and neutral compounds |

| Zwitterionic | Contains both positive and negative charges | Ion exchange, hydrophilic partitioning | Polar and charged compounds, including amino acids and organic acids. nih.gov |

| Amide | Bonded with amide functional groups | Hydrogen bonding, dipole-dipole interactions | Sugars, peptides, and other polar neutral compounds |

| This table presents different types of HILIC stationary phases and their applications in separating polar compounds. |

Electrophoretic Methods for Phosphonate (B1237965) Analysis

Electrophoretic methods separate molecules based on their migration in an electric field. youtube.com Capillary electrophoresis (CE) is a high-resolution technique that is particularly useful for the analysis of charged species like phosphonates. ica-analytik.deyoutube.com In CE, the separation occurs in a narrow-bore fused-silica capillary filled with a background electrolyte.

For the analysis of phosphonates, which often lack a UV-absorbing chromophore, indirect UV detection can be employed. ica-analytik.de A more direct approach involves in-capillary complexation with a metal ion, such as molybdenum(VI), which forms a complex with the phosphonate that can be detected by UV spectrophotometry. nih.gov This method allows for the simultaneous determination of various phosphorus-containing compounds in a single run. nih.gov CE offers advantages such as high efficiency, short analysis times, and minimal sample and reagent consumption.

Spectroscopic Techniques for Quantitative Analysis in Research Matrices

Spectroscopic methods provide an alternative to chromatographic techniques for the quantitative analysis of specific compounds.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical tool that can provide both qualitative and quantitative information about a molecule. nih.gov Quantitative NMR (qNMR) is based on the principle that the integrated area of an NMR signal is directly proportional to the number of nuclei contributing to that signal. mdpi.com

For phosphorus-containing compounds like this compound, ³¹P NMR is particularly advantageous. mdpi.com The ³¹P nucleus has a natural abundance of 100% and a high gyromagnetic ratio, resulting in good sensitivity. mdpi.com Furthermore, the broad chemical shift range of ³¹P NMR minimizes signal overlap, leading to clearer spectra. mdpi.com By using a certified internal standard, qNMR can provide highly accurate and precise quantification of the analyte without the need for an identical standard of the compound being measured. rsc.org This technique is non-destructive and requires minimal sample preparation. mdpi.com

| Parameter | Description |

| Principle | The signal intensity in an NMR spectrum is directly proportional to the molar concentration of the nuclei. nih.gov |

| Nucleus for Phosphonates | ³¹P is the most suitable nucleus due to its 100% natural abundance and high sensitivity. mdpi.com |

| Quantification Method | Typically involves the use of an internal standard with a known concentration. rsc.org |

| Advantages | Non-destructive, requires minimal sample preparation, provides structural information, and high precision. mdpi.com |

| Disadvantages | Lower sensitivity compared to mass spectrometry-based methods. |

| This table details the key aspects of Quantitative NMR (qNMR) for the analysis of phosphorus-containing compounds. |

Advanced Mass Spectrometry (e.g., Tandem MS, High-Resolution MS)

Advanced mass spectrometry (MS) techniques, particularly those coupled with liquid chromatography (LC), are powerful tools for the analysis of this compound. These methods offer the high selectivity and sensitivity required for the detection of this polar and often low-abundance compound in complex matrices.

Tandem Mass Spectrometry (LC-MS/MS): This technique is a cornerstone for the quantitative analysis of this compound and its structural isomers. In a typical LC-MS/MS workflow, the compound is first separated from other components in a sample by liquid chromatography. The eluting compound is then ionized, commonly using electrospray ionization (ESI), and the resulting molecular ion (or a related adduct) is selected in the first mass analyzer (Q1). This selected ion is then fragmented in a collision cell (q2), and the resulting product ions are analyzed in a second mass analyzer (Q3). This process of selecting a specific precursor ion and monitoring its characteristic product ions is known as multiple reaction monitoring (MRM) and provides a high degree of specificity and sensitivity.

For compounds structurally similar to this compound, such as aminomethylphosphonic acid (AMPA), a major metabolite of glyphosate, LC-MS/MS methods have been well-established. researchgate.net These methods often involve derivatization to improve chromatographic retention and ionization efficiency. For instance, derivatization with fluorenylmethyloxycarbonyl chloride (FMOC-Cl) is a common strategy. researchgate.net While specific fragmentation data for this compound is not extensively published in readily available literature, general fragmentation patterns for N-methylated amino acids and organophosphorus compounds can be inferred. The fragmentation of N-methyl amino acids under ESI-MS/MS typically involves the loss of water and carbon monoxide, leading to the formation of a characteristic immonium ion. nih.gov The presence of the N-methyl group influences the fragmentation pathways, which can be used to differentiate between isomers. nih.gov For organophosphorus compounds, cleavage of the carbon-phosphorus bond and rearrangements are common fragmentation pathways. nih.gov

A study on the derivatization of organophosphorus acids with N-(2-(bromomethyl)benzyl)-N,N-diethylethanaminium bromide (CAX-B) demonstrated a significant enhancement in detection limits by one to two orders of magnitude for related alkyl methylphosphonic acids when analyzed by LC-MS/MS in MRM mode. mdpi.com This approach could potentially be applied to this compound to achieve lower detection limits.

High-Resolution Mass Spectrometry (HRMS): HRMS instruments, such as Quadrupole Time-of-Flight (Q-TOF) and Orbitrap systems, provide highly accurate mass measurements, typically with mass errors of less than 5 ppm. This capability allows for the determination of the elemental composition of a molecule and its fragments, which is invaluable for the identification of unknown compounds and for confirming the identity of known compounds like this compound.

The table below summarizes typical parameters for the LC-MS/MS analysis of compounds structurally related to this compound, which can serve as a starting point for method development for the target analyte.

| Parameter | Typical Value/Condition for Related Compounds | Reference |

| Chromatography | ||

| Column | Reversed-phase C18 or specialized polar columns | researchgate.net |

| Mobile Phase | Gradient elution with acetonitrile and water, often with additives like formic acid | mdpi.com |

| Derivatization | FMOC-Cl | researchgate.net |

| Mass Spectrometry | ||

| Ionization Mode | Electrospray Ionization (ESI), positive or negative ion mode | nih.gov |

| MS/MS Transitions | Precursor ion to specific product ions (MRM) | mdpi.com |

| High-Resolution MS | Q-TOF or Orbitrap for accurate mass measurement |

Development of Novel Biosensors and Chemical Sensors for Environmental and Research Applications

The development of biosensors and chemical sensors for the detection of this compound and related compounds is an active area of research, driven by the need for rapid, portable, and cost-effective analytical tools for environmental monitoring and other applications.

Biosensors: Biosensors utilize a biological recognition element, such as an enzyme or antibody, coupled with a transducer to generate a measurable signal upon interaction with the target analyte. For organophosphorus compounds, biosensors often rely on the inhibition of enzymes like acetylcholinesterase (AChE). tandfonline.com However, for phosphonates, which are often stable and less reactive, other enzymatic or affinity-based approaches are being explored.

A whole-cell biosensor for phosphonoacetate has been developed based on the transcriptional regulator PhnR from Pseudomonas fluorescens. nih.gov This biosensor exhibited high sensitivity, with a detection limit in the sub-micromolar range. Such a system, if adapted with a specific recognition element for this compound, could offer a highly selective detection method. Optical biosensors, which utilize changes in fluorescence or other optical properties, are also a promising avenue. youtube.comrsc.org

Chemical Sensors: Chemical sensors employ a synthetic recognition element to bind the target analyte, leading to a measurable change in a physical property, such as an electrical signal or a color change. For organophosphorus compounds, electrochemical sensors have shown significant promise. nih.govosti.gov These sensors often utilize metal oxides, such as zirconia nanoparticles, which have a strong affinity for the phosphate (B84403) group of these compounds. nih.govosti.gov The binding of the organophosphorus compound to the modified electrode can be detected through techniques like square-wave voltammetry. nih.gov

Flexible and wearable electrochemical biosensors are also being developed for the detection of organophosphorus nerve agents and their metabolites, offering the potential for real-time, on-site monitoring. tandfonline.com These sensors often integrate enzymes with flexible electronic interfaces.

The table below provides an overview of sensor technologies that have been developed for compounds related to this compound, highlighting the principles and performance characteristics that could be relevant for the development of sensors for the target analyte.

| Sensor Type | Recognition Element/Principle | Target Analyte(s) | Limit of Detection (LOD) | Reference |

| Electrochemical Sensor | Zirconia nanoparticles (selective sorbent) | Methyl parathion (B1678463) (an organophosphate) | 1 ng/mL | osti.gov |

| Electrochemical Immunosensor | Zirconia nanoparticles and anti-AChE antibody | Phosphorylated Acetylcholinesterase | 8.0 pM | nih.gov |

| Whole-Cell Biosensor | PhnR transcriptional regulator | Phosphonoacetate | 0.5 µM | nih.gov |

| Flexible Biosensor | Organophosphorus hydrolase (OPH) enzyme | Organophosphate nerve agents | 12 mg/L | tandfonline.com |

While specific sensors for this compound are not yet widely reported, the principles and technologies developed for other phosphonates and organophosphorus compounds provide a strong foundation for future research and development in this area.

Non Clinical Applications and Utilization As a Research Probe

Applications in Materials Science

The phosphonic acid moiety is a versatile functional group that imparts valuable properties for the development of advanced materials. Its ability to strongly interact with surfaces, chelate metals, and influence polymer properties makes it a key component in several technological applications.

The phosphonic acid group is widely employed to modify the surfaces of various materials, particularly metal oxides. beilstein-journals.org This is due to its ability to form strong, stable covalent bonds with surface hydroxyl groups present on materials like titanium, zirconia, and silica (B1680970). mdpi.comnih.gov This process, known as surface functionalization, allows for the precise tailoring of surface properties such as wettability, biocompatibility, and adhesion.

Research has demonstrated the effectiveness of phosphonic acids in creating self-assembled monolayers (SAMs). For instance, carboxyethylphosphonic acid has been used to functionalize titanium alloy surfaces, significantly altering their surface roughness and wettability, which in turn improves the behavior of cellular fibroblasts and mesenchymal stem cells on the material. mdpi.com Similarly, bisphosphonic acids have been shown to have a strong affinity for zirconia nanoparticles, enabling the creation of tailored surface properties for applications in colloidal systems. nih.gov

In the field of dental materials, novel monomers like (N-methylacrylamido)alkylphosphonic acids are synthesized for use in dental adhesives. researchgate.net These compounds enhance the bond between the tooth substance and dental composites, with research indicating that monomers with longer spacer groups between the phosphonic acid and the polymerizable acrylamide (B121943) group can provide higher shear bond strength. researchgate.net The functionalization relies on the phosphonic acid group to etch and adhere to the tooth structure while the other end of the molecule is incorporated into the polymer matrix of the adhesive.

Table 1: Examples of Phosphonic Acids in Surface Functionalization

| Phosphonic Acid Derivative | Substrate Material | Application | Research Finding | Citation |

|---|---|---|---|---|

| Carboxyethylphosphonic acid | Titanium (Ti) Alloy | Dental Implants | Creates a self-assembled monolayer, improving surface roughness and cellular behavior. | mdpi.com |

| Bisphosphonic acids | Zirconia (ZrO₂) Nanoparticles | Colloidal Systems | Provides a straightforward method for covalent surface modification with strong affinity and loading. | nih.gov |

| (N-methylacrylamido)alkylphosphonic acids | Dentin | Dental Adhesives | Acts as a self-etch primer, with bond strength influenced by the alkyl spacer length. | researchgate.net |

Phosphonates, including aminophosphonates, are effective chelating agents used in numerous industrial applications. researchgate.net They form stable, water-soluble complexes with a variety of metal ions. This property is crucial in industrial water treatment, where they act as scale and corrosion inhibitors. rsc.org By sequestering mineral ions like calcium and magnesium, they prevent the formation of insoluble carbonate and sulfate (B86663) scales that can damage pipes (B44673) and boilers.

In industries such as textiles and paper manufacturing, phosphonates are used as peroxide bleach stabilizers and dispersants. researchgate.net Their ability to chelate metal ions like iron and manganese, which would otherwise catalyze the decomposition of hydrogen peroxide, ensures the efficiency of the bleaching process. researchgate.net Compared to traditional aminopolycarboxylic acid chelants like EDTA, phosphonates exhibit strong adsorption to surfaces, which is a key differentiator in their environmental behavior and application profile. researchgate.net While highly effective, the strong complexes formed can have environmental implications, making the study of their fate and transport crucial. nih.gov

Phosphorus-based compounds are well-established as highly effective flame retardants, and aminophosphonates are no exception. nih.govresearchgate.net They are incorporated into polymer matrices, such as epoxy resins and polyurethanes, to enhance their fire resistance. nih.govresearchgate.net The primary mechanism of action for these phosphorus compounds is in the condensed phase, where they promote the formation of a protective char layer upon thermal decomposition. nih.gov This char layer acts as a barrier, insulating the underlying material from heat and limiting the release of flammable volatiles into the gas phase. nih.gov

Studies on α-aminophosphonate derivatives in epoxy resin systems have demonstrated significant improvements in flame retardancy. The covalent incorporation of these compounds into the polymer network leads to increased char yield and thermal resistance. nih.govresearchgate.net The effectiveness of these flame retardants can be further enhanced through synergistic effects with other elements. For example, the combination of phosphorus and fluorine has been shown to improve flame retardancy beyond what either element could achieve alone. nih.govnih.gov

Table 2: Flame Retardancy Improvement in Epoxy Resin with α-Aminophosphonate Derivatives

| Sample | Limiting Oxygen Index (LOI) (%) | Finding | Citation |

|---|---|---|---|

| Control Polymer | 28.0% ± 0.31% | Baseline flammability of the standard epoxy resin. | nih.govresearchgate.net |

Phosphonic acids are materials of interest for advancing fuel cell technology, particularly for high-temperature proton-exchange membrane fuel cells (HT-PEMFCs). researchgate.net These fuel cells operate above 100°C, which offers advantages in heat rejection and tolerance to fuel impurities. In this context, phosphonic acids are used to create anhydrous (water-free) proton-conducting materials. Researchers have developed electrodes using protonated phosphonic acids, where a proton is transferred from a stronger acid (like perfluorosulfonic acid) to the phosphonic acid moiety. researchgate.net This enhances the anhydrous proton conductivity of the fuel cell electrodes, leading to remarkable improvements in performance, with high power density and minimal degradation over extended operation. researchgate.net

In the realm of catalysis, the ability of phosphonic acids to be tethered to solid supports is a significant advantage. Phosphonic acids can be immobilized on mesoporous silica, creating solid-supported catalysts. mdpi.com This approach combines the high surface area of the silica support with the catalytic activity of the organic moiety. Such systems have been successfully applied in asymmetric organic reactions, demonstrating the potential for creating reusable and efficient catalysts. mdpi.com

Agrochemical and Environmental Research Applications

The distinct physicochemical properties of phosphonates make them important subjects of study in environmental science and useful models for understanding the fate of organophosphorus compounds in the environment.

2-(Methylamino)ethylphosphonic acid serves as a valuable model for studying the environmental chemistry of the broader class of phosphonates. researchgate.net A defining characteristic of phosphonates is their very strong interaction with surfaces, leading to significant adsorption onto minerals, soil particles, and sludge in water treatment systems. researchgate.netrsc.org This strong adsorption means that phosphonates are largely removed from the aqueous phase and immobilized. Consequently, little to no remobilization of complexed heavy metals is expected, which distinguishes them from other chelating agents like EDTA. researchgate.net

While phosphonates are generally resistant to biodegradation during typical water treatment processes, some degradation pathways exist. researchgate.net The iron (III) complexes of aminopolyphosphonates can undergo rapid photodegradation. researchgate.net Furthermore, aminopolyphosphonates can be oxidized in the presence of manganese (II) and oxygen, forming stable breakdown products that have been detected in wastewater. researchgate.net The persistence and strong surface-binding properties of compounds like this compound make them ideal for research into the long-term fate, transport, and potential ecological impact of phosphonates released into soil and aquatic environments.

Biochemical and Mechanistic Research Probes

The stable carbon-phosphorus (C-P) bond in this compound, also known as N-Methylciliatine, makes it and other phosphonates valuable tools in biochemical and mechanistic research. msu.runih.gov This bond is resistant to chemical hydrolysis, thermal degradation, and photolysis, which allows these molecules to function as stable analogs of more labile biological molecules like carboxylates and phosphate (B84403) esters. msu.runih.gov

Use as Substrate Analogs for Enzyme Characterization

This compound is an N-methylated derivative of 2-aminoethylphosphonic acid (AEP), a common, naturally occurring phosphonate (B1237965). unm.edulookchem.com The enzymes involved in the metabolic pathways of AEP are prime targets for study using substrate analogs. One key enzyme is 2-aminoethylphosphonate:pyruvate aminotransferase (AEPT), which catalyzes the first step in the AEP degradation pathway by transferring the amino group from AEP to pyruvate. unm.edunih.gov